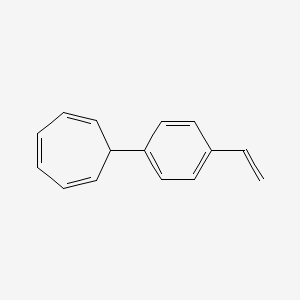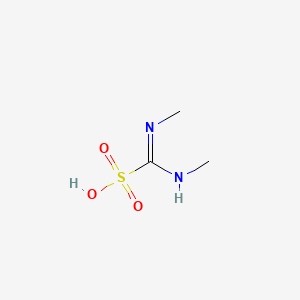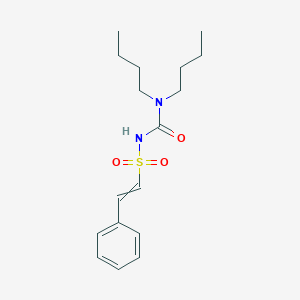
N-(Dibutylcarbamoyl)-2-phenylethene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Dibutylcarbamoyl)-2-phenylethene-1-sulfonamide: is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a phenylethene backbone, with a dibutylcarbamoyl substituent. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(Dibutylcarbamoyl)-2-phenylethene-1-sulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 2-phenylethene-1-sulfonyl chloride with dibutylamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding the desired sulfonamide product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions: N-(Dibutylcarbamoyl)-2-phenylethene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; in anhydrous ether or tetrahydrofuran.
Substitution: Amines, thiols; in organic solvents like dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sulfonamides.
科学研究应用
Chemistry: In chemistry, N-(Dibutylcarbamoyl)-2-phenylethene-1-sulfonamide is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Sulfonamides are known to inhibit various enzymes by mimicking the structure of natural substrates, making them valuable tools in biochemical studies .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Sulfonamide derivatives have been investigated as antibacterial agents, anti-inflammatory drugs, and anticancer agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, dyes, and other functional materials .
作用机制
The mechanism of action of N-(Dibutylcarbamoyl)-2-phenylethene-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit enzymes by binding to the active site and blocking the substrate from accessing the catalytic site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biochemical effects .
相似化合物的比较
N-(Dibutylcarbamoyl)-2-phenylethene-1-sulfonamide: shares structural similarities with other sulfonamide derivatives such as sulfanilamide, sulfamethoxazole, and sulfadiazine.
Sulfanilamide: A simple sulfonamide used as an antibacterial agent.
Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.
Sulfadiazine: Another sulfonamide antibiotic used to treat bacterial infections.
Uniqueness: The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the dibutylcarbamoyl group and the phenylethene backbone differentiates it from other sulfonamides, potentially leading to unique interactions with molecular targets and distinct applications in research and industry .
属性
CAS 编号 |
56753-45-8 |
|---|---|
分子式 |
C17H26N2O3S |
分子量 |
338.5 g/mol |
IUPAC 名称 |
1,1-dibutyl-3-(2-phenylethenylsulfonyl)urea |
InChI |
InChI=1S/C17H26N2O3S/c1-3-5-13-19(14-6-4-2)17(20)18-23(21,22)15-12-16-10-8-7-9-11-16/h7-12,15H,3-6,13-14H2,1-2H3,(H,18,20) |
InChI 键 |
NHYPKCJKUPIUPY-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)C(=O)NS(=O)(=O)C=CC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



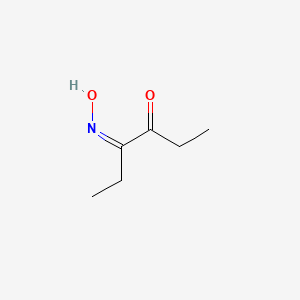
![3-[5-(4-Chlorophenoxy)-3-methylpentyl]-2,2-dimethyloxirane](/img/structure/B14644838.png)
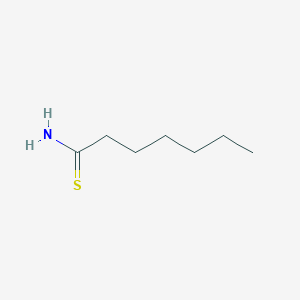
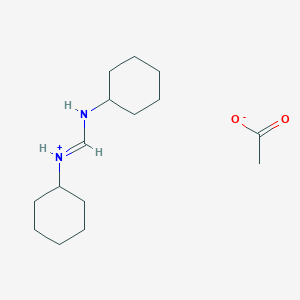
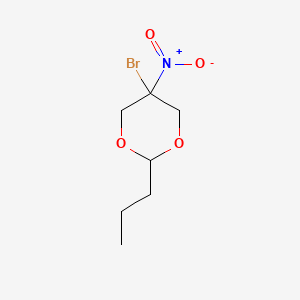
![Phenol, 4-bromo-2-[(2-nitrophenyl)azo]-](/img/structure/B14644872.png)
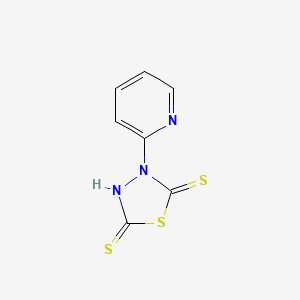
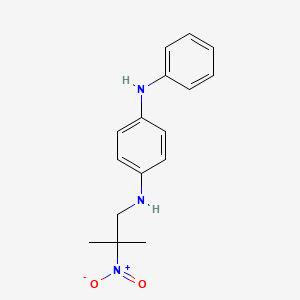
![{2-[(4-Chlorophenyl)sulfanyl]-5-fluorophenyl}methanol](/img/structure/B14644895.png)
![6,9-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione](/img/structure/B14644904.png)
